molecular formula C20H20N6OS B10991376 N-[2-(1H-indol-3-yl)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10991376
M. Wt: 392.5 g/mol
InChI Key: YBHXBSZTXGEZES-UHFFFAOYSA-N
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Description

N-[2-(1H-INDOL-3-YL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features an indole moiety, a tetraazole ring, and a tetrahydrobenzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves the coupling of tryptamine derivatives with benzothiophene carboxylic acid derivatives. A common method for amide bond formation is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-INDOL-3-YL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The tetraazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amines derived from the tetraazole ring.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The tetraazole ring may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-INDOL-3-YL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of the tetraazole ring and the tetrahydrobenzothiophene structure, which are not commonly found in similar compounds. These features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20N6OS

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H20N6OS/c27-19(21-10-9-13-11-22-16-7-3-1-5-14(13)16)18-15-6-2-4-8-17(15)28-20(18)26-12-23-24-25-26/h1,3,5,7,11-12,22H,2,4,6,8-10H2,(H,21,27)

InChI Key

YBHXBSZTXGEZES-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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